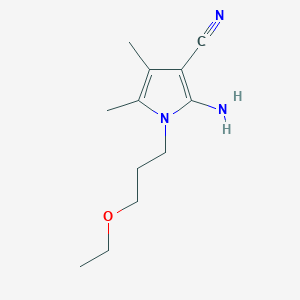

4-cyano-N,N-diethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyano-N,N-diethylbenzenesulfonamide (4-CNB) is a synthetic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is an important component of many synthetic processes and has been used in biochemical and physiological studies due to its unique properties and structure.

Aplicaciones Científicas De Investigación

Synthesis Methodologies :

- A novel synthesis of benzonitriles using N-Cyano-N-phenyl-p-methylbenzenesulfonamide for electrophilic cyanation of aryl and heteroaryl bromides has been developed. This method is efficient for synthesizing various benzonitriles, including pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

- 4-Cyanobenzenesulfonamides have been used as an amine protecting/activating group, facilitating alkylation and arylation reactions similar to nitrobenzenesulfonamides (Schmidt, Stokes, Davies, & Roberts, 2017).

Crystal Structure Analysis :

- Research on isostructural crystals of various 4-substituted N-phenylbenzenesulfonamides, including 4-cyano-N-phenylbenzenesulfonamide, revealed adaptable crystal-packing modes accommodating different molecular shapes (Gelbrich, Threlfall, & Hursthouse, 2012).

Pharmacological Applications :

- A study on 4-Acetyl-N, N-diethylbenzenesulfonamide led to the synthesis of various compounds with potential as COX-2 inhibitors. Molecular docking studies indicated suitability for inhibiting COX-2 with further modifications (Hassan, 2014).

Catalysis and Organic Transformations :

- Rhodium-catalyzed cyanation of C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrated efficient and selective synthesis of substituted acrylonitriles (Chaitanya & Anbarasan, 2015).

- The first one-pot deoxycyanamidation of alcohols using N-cyano-N-phenyl-p-methylbenzenesulfonamide as both a sulfonyl transfer reagent and a cyanamide source was achieved, leading to diverse tertiary cyanamides (Ayres et al., 2017).

Oxidation Catalysis :

- Sulfonamide-substituted iron phthalocyanine, using 4-tert-Butylbenzenesulfonamide as a substituent, showed remarkable stability under oxidative conditions and was effective in the oxidation of olefins (Işci et al., 2014).

Propiedades

IUPAC Name |

4-cyano-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-3-13(4-2)16(14,15)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLPGQLMVQFEHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2863098.png)

![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)

![8-benzyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863103.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2863105.png)

![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)

![2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2863110.png)

![5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2863113.png)